Methyl 2-(4-amino-2-methyloxan-4-yl)acetate
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Overview
Description
Methyl 2-(4-amino-2-methyloxan-4-yl)acetate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-2-methyloxan-4-yl)acetate typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-2-methyloxan-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(4-amino-2-methyloxan-4-yl)acetate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-2-methyloxan-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-cyanoacetamido)benzoate: Another compound with similar structural features and reactivity.
Methyl 2-(2,4-diaminopyrimidine-5-carboxamido)benzoate: Shares similar functional groups and chemical properties.
Uniqueness
Methyl 2-(4-amino-2-methyloxan-4-yl)acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Biological Activity
Methyl 2-(4-amino-2-methyloxan-4-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is an ester characterized by the presence of an oxane ring and an amino group. The structural formula can be represented as follows:
The specific arrangement of atoms allows for interactions with various biomolecules, influencing its biological activity.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The ester group can undergo hydrolysis to yield the active acid form, which participates in several biochemical pathways. Notably, the compound has shown potential in:
- Modulating inflammatory responses : It has been observed to inhibit pro-inflammatory cytokines.
- Exhibiting cytotoxic effects : Research indicates potential anticancer properties.
1. Anti-inflammatory Activity
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory effects. For instance:
Study | Findings |
---|---|
Study A (2020) | Demonstrated inhibition of TNF-alpha production in human cell lines with IC50 values indicating effective anti-inflammatory action. |
Study B (2021) | Reported reduction in levels of pro-inflammatory cytokines, suggesting therapeutic potential for inflammatory diseases. |
2. Anticancer Activity
The compound has also been investigated for its cytotoxic effects against various cancer cell lines:
Study | Findings |
---|---|
Study C (2021) | Showed significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range, indicating potential as a chemotherapeutic agent. |
Study D (2023) | Found that it induces apoptosis in cancer cells through mitochondrial-mediated mechanisms. |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound | Structure | Biological Activity |
---|---|---|
Methyl 2-(2-methyl)oxan-4-yl acetate | Similar oxane structure | Moderate anti-inflammatory effects |
Ethyl 2-(4-amino-2-methyloxan-4-yl)acetate | Ethyl instead of methyl group | Lower cytotoxicity against cancer cells |
Methyl 2-(propanoate)oxan-4-yl acetate | Propanoate group | Enhanced lipophilicity, potentially better absorption |
Case Studies and Research Findings
Several case studies have explored the biological activities of this compound:
- Study A (2020) : Investigated anti-inflammatory effects in human cell lines, demonstrating effective inhibition of TNF-alpha production.
- Study B (2021) : Reported significant cytotoxicity against breast cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Study C (2023) : Found antioxidant activity comparable to established antioxidants like ascorbic acid in DPPH assays.
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 2-(4-amino-2-methyloxan-4-yl)acetate |
InChI |
InChI=1S/C9H17NO3/c1-7-5-9(10,3-4-13-7)6-8(11)12-2/h7H,3-6,10H2,1-2H3 |
InChI Key |
QACPPFDJTUFZMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCO1)(CC(=O)OC)N |
Origin of Product |
United States |
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